molecular formula C24H21ClO6 B12216607 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B12216607
M. Wt: 440.9 g/mol
InChI Key: YUGSYQBJGVHXKA-FBHDLOMBSA-N
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Description

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a benzofuran ring, and a cyclohexanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxin ring: This can be achieved through the reaction of a suitable phenol derivative with an appropriate dihalide under basic conditions.

    Formation of the benzofuran ring: This involves the cyclization of a suitable precursor, often through an intramolecular Friedel-Crafts acylation.

    Coupling of the benzodioxin and benzofuran rings: This step typically involves a condensation reaction, where the benzodioxin derivative is reacted with a benzofuran derivative in the presence of a suitable catalyst.

    Introduction of the cyclohexanecarboxylate group: This can be achieved through esterification or amidation reactions, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and benzofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Due to its unique structure, the compound could be investigated for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate exerts its effects depends on its specific application. For example:

    Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to trigger a signaling cascade.

    Chemical reactivity: The compound’s reactivity in chemical reactions is influenced by the electronic and steric properties of its functional groups, which determine how it interacts with reagents and catalysts.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H21ClO6

Molecular Weight

440.9 g/mol

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C24H21ClO6/c25-17-8-15(23-16(9-17)12-28-13-29-23)10-21-22(26)19-7-6-18(11-20(19)31-21)30-24(27)14-4-2-1-3-5-14/h6-11,14H,1-5,12-13H2/b21-10-

InChI Key

YUGSYQBJGVHXKA-FBHDLOMBSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

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